E3-Ligase-Ligand-Linker-Konjugate 10

Übersicht

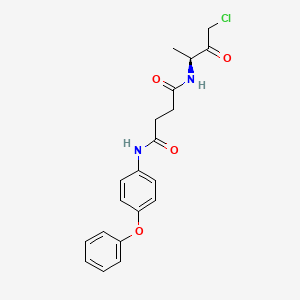

Beschreibung

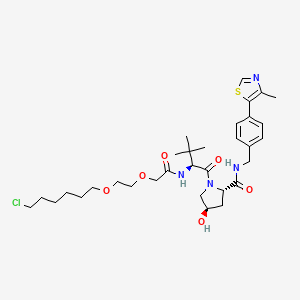

Diese Verbindung enthält den von-Hippel-Lindau-(VHL)-Liganden und einen Alkyl/Ether-basierten Linker mit einer Halogengruppe als Verknüpfung . Es wird hauptsächlich im Bereich der gezielten Proteindegradation eingesetzt, insbesondere bei der Entwicklung von Proteolyse-Targeting-Chimären (PROTACs).

Wissenschaftliche Forschungsanwendungen

VH032-PEG2-C4-Cl hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird bei der Synthese von PROTACs für die gezielte Proteindegradation verwendet.

Biologie: Wird in zellbasierten Assays eingesetzt, um Proteinabbauwege zu untersuchen.

Medizin: Wird für sein Potenzial bei der Entwicklung neuer Therapeutika für Krankheiten wie Krebs untersucht.

Industrie: Wird bei der Herstellung von Forschungsreagenzien und -werkzeugen für biochemische Studien verwendet .

Wirkmechanismus

VH032-PEG2-C4-Cl entfaltet seine Wirkung, indem es die Degradation von Zielproteinen über das Ubiquitin-Proteasom-System induziert. Die Verbindung bindet an die VHL E3-Ubiquitin-Ligase, die das Zielprotein mit Ubiquitin-Molekülen markiert und es so für den Abbau durch das Proteasom kennzeichnet. Dieser Prozess beinhaltet mehrere molekulare Ziele und Pfade, darunter die Interaktion zwischen dem VHL-Liganden und dem Zielprotein .

Wirkmechanismus

Target of Action

The primary target of E3 Ligase Ligand-Linker Conjugates 10 is the E3 ubiquitin ligase . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .

Mode of Action

E3 Ligase Ligand-Linker Conjugates 10 interacts with its target, the E3 ubiquitin ligase, by forming a complex known as Proteolysis-Targeting Chimeras (PROTACs) . This interaction results in the ubiquitination and subsequent proteasomal degradation of the target proteins .

Biochemical Pathways

The action of E3 Ligase Ligand-Linker Conjugates 10 affects the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . The UPS is a cascade reaction essential for the degradation of short-lived, misfolded, and damaged proteins . E3 ubiquitin ligases, like the one targeted by E3 Ligase Ligand-Linker Conjugates 10, regulate the last step of this enzymatic cascade .

Result of Action

The molecular effect of E3 Ligase Ligand-Linker Conjugates 10’s action is the ubiquitination of the target proteins, marking them for degradation . On a cellular level, this leads to the regulation of various biological processes and cellular responses to stress signals associated with cancer development .

Action Environment

It is known that the ubiquitin-proteasome system, which e3 ligase ligand-linker conjugates 10 targets, is essential for maintaining cellular homeostasis . Therefore, factors that disrupt cellular homeostasis could potentially influence the compound’s action.

Biochemische Analyse

Biochemical Properties

E3 Ligase Ligand-Linker Conjugates 10, as an E3 ubiquitin ligase, catalyzes the ubiquitination process and transfers ubiquitin protein to targeted substrates . It interacts with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 in a three-enzyme ubiquitination cascade . The nature of these interactions is essential for the ubiquitination process .

Cellular Effects

E3 Ligase Ligand-Linker Conjugates 10 has significant effects on various types of cells and cellular processes. It influences cell function by regulating the degradation of proteins, which is essential for maintaining cellular homeostasis . It impacts cell signaling pathways, gene expression, and cellular metabolism through its role in the ubiquitination process .

Molecular Mechanism

The molecular mechanism of E3 Ligase Ligand-Linker Conjugates 10 involves the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation . It selectively attaches ubiquitin to specific substrates, influencing their activity and function .

Metabolic Pathways

E3 Ligase Ligand-Linker Conjugates 10 is involved in the ubiquitin-proteasome system, a major metabolic pathway It interacts with various enzymes and cofactors in this pathway

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von VH032-PEG2-C4-Cl beinhaltet die Konjugation des VHL-Liganden mit einem Alkyl/Ether-basierten Linker. Der Prozess beinhaltet in der Regel die folgenden Schritte:

Bildung des VHL-Liganden: Der VHL-Ligand wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Kupplung verschiedener organischer Moleküle beinhalten.

Linker-Anlagerung: Der Alkyl/Ether-basierte Linker wird über eine Halogengruppe an den VHL-Liganden gebunden und bildet ein stabiles Konjugat

Industrielle Produktionsmethoden

Die industrielle Produktion von VH032-PEG2-C4-Cl folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Massensynthese: Es werden große Mengen an VHL-Ligand und Linker synthetisiert.

Reinigung: Das Konjugat wird unter Verwendung von Techniken wie Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.

Qualitätskontrolle: Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um die Industriestandards zu erfüllen

Analyse Chemischer Reaktionen

Arten von Reaktionen

VH032-PEG2-C4-Cl unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Halogengruppe im Linker kann an Substitutionsreaktionen teilnehmen, wodurch die Konjugation verschiedener funktioneller Gruppen ermöglicht wird.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, wodurch sich ihre chemischen Eigenschaften verändern

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit VH032-PEG2-C4-Cl verwendet werden, sind:

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Lösungsmittel: Wie Dimethylsulfoxid (DMSO), Ethanol und Wasser

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene Konjugate mit unterschiedlichen funktionellen Gruppen ergeben, während Oxidations- und Reduktionsreaktionen die chemische Struktur der Verbindung verändern können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

VH032-PEG5-C6-Cl: Ein weiteres Konjugat des VHL-Liganden mit einem längeren Linker.

VH032, Amin: Ein Derivat des VHL-Liganden mit einem primären Amin-funktionalen Griff.

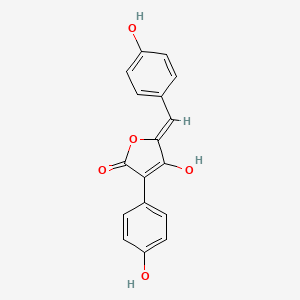

Lenalidomid-Hemihydrat: Ein Ligand für die Ubiquitin E3-Ligase Cereblon

Einzigartigkeit

VH032-PEG2-C4-Cl ist einzigartig aufgrund seiner spezifischen Kombination aus dem VHL-Liganden und dem Alkyl/Ether-basierten Linker, der ein Gleichgewicht zwischen hydrophoben und hydrophilen Eigenschaften bietet. Dieses Gleichgewicht verstärkt seine Fähigkeit, die Degradation von Zielproteinen effektiv zu induzieren .

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-(6-chlorohexoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47ClN4O6S/c1-22-28(44-21-35-22)24-11-9-23(10-12-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-43-16-15-42-14-8-6-5-7-13-33/h9-12,21,25-26,29,38H,5-8,13-20H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGFRQKHZOZAAG-UWPQIUOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47ClN4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)